molecular formula C16H17ClN4O B2772693 (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone CAS No. 2415543-34-7

(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone

Katalognummer B2772693
CAS-Nummer: 2415543-34-7
Molekulargewicht: 316.79
InChI-Schlüssel: UEHNEYZESFTFJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone, also known as CP-673451, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of protein kinase inhibitors and has been shown to exhibit potent inhibitory activity against a variety of kinases, including VEGFR-2, PDGFR-β, and c-Kit.

Wirkmechanismus

(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone exerts its anti-tumor activity by selectively inhibiting the activity of VEGFR-2, PDGFR-β, and c-Kit, which are all involved in tumor angiogenesis and growth. By inhibiting these kinases, (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone prevents the formation of new blood vessels necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been shown to exhibit a number of other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and to reduce vascular permeability, which may have potential applications in the treatment of cardiovascular diseases. (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has also been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is a potent and selective inhibitor of VEGFR-2, PDGFR-β, and c-Kit, which makes it an ideal tool for studying the role of these kinases in various cellular processes. However, one limitation of (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is its relatively short half-life, which may limit its usefulness in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone. One area of interest is the development of more potent and selective inhibitors of VEGFR-2, PDGFR-β, and c-Kit, which may have improved therapeutic potential. Another area of interest is the development of combination therapies that include (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone, which may enhance its anti-tumor activity and reduce the likelihood of drug resistance. Finally, further investigation into the potential cardiovascular and anti-inflammatory effects of (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone may lead to the development of new treatments for these diseases.

Synthesemethoden

The synthesis of (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone involves the reaction of 3-chloroaniline with 4-(4,6-dimethoxypyrimidin-2-ylamino)piperidine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, resulting in the formation of (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone as a white solid with a purity of >99%.

Wissenschaftliche Forschungsanwendungen

(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anti-tumor activity in vitro and in vivo, and has been evaluated in multiple clinical trials for the treatment of various types of cancer, including breast cancer, lung cancer, and glioblastoma.

Eigenschaften

IUPAC Name

(3-chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c17-13-3-1-2-12(10-13)16(22)21-8-5-14(6-9-21)20-15-4-7-18-11-19-15/h1-4,7,10-11,14H,5-6,8-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHNEYZESFTFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC=NC=C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-chlorobenzoyl)piperidin-4-yl]pyrimidin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.